molecular formula C23H22FN3O3S B2948365 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide CAS No. 2034261-35-1

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide

Cat. No.: B2948365
CAS No.: 2034261-35-1
M. Wt: 439.51
InChI Key: HFPCESGBXYBYJZ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide is a synthetic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine and methyl groups, along with a 3,3-diphenylpropanamide side chain. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic heteroaromatic system containing sulfur and nitrogen atoms, which confers electronic and steric properties critical for biological interactions. The diphenylpropanamide substituent introduces hydrophobic character, which may improve membrane permeability and target engagement.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-26-21-14-19(24)20(15-22(21)27(2)31(26,29)30)25-23(28)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPCESGBXYBYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole ring and a diphenylpropanamide moiety. Its molecular formula is C21H22FN3O2SC_{21}H_{22}FN_3O_2S with a molecular weight of approximately 393.48 g/mol. The presence of the fluorine atom and the dioxido group may contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as tyrosyl-DNA phosphodiesterase I and influenza neuraminidase . This suggests potential applications in antiviral therapies and cancer treatment.
  • Antitumor Activity : Thiazolidine derivatives related to this compound have demonstrated significant antitumor activity against various cancer cell lines. For instance, studies have reported that thiazolidinones can decrease cell viability in glioblastoma multiform cells .

Case Studies

A comprehensive review of literature reveals several case studies focusing on the biological activity of thiadiazole derivatives:

  • Anticancer Properties : In a study evaluating the cytotoxic effects on glioma cells, certain thiazolidine derivatives exhibited IC50 values in the low micromolar range. These compounds were synthesized through multi-component reactions and showed promising results in inhibiting tumor cell proliferation .
  • Enzyme Inhibition : Another study investigated the inhibitory effects of synthesized thiazolidine derivatives on α-amylase and urease. Several compounds displayed potent inhibition compared to standard drugs used in diabetes management and gastric disorders .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameActivity TypeIC50 (µM)Reference
Thiazolidinone AAntitumor15
Thiazolidinone Bα-Amylase Inhibitor20
Thiazolidinone CUrease Inhibitor25

Comparison with Similar Compounds

Boron-Containing Analogues

Compound : N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine (14)

  • Key Differences : Incorporates a boronate ester group instead of the diphenylpropanamide chain. The nitro group at position 4 increases electron-withdrawing effects, altering reactivity.
  • Synthesis : Prepared via coupling in DMF with 56.52% yield, suggesting moderate efficiency under similar conditions .

Thiadiazole-Triazole Hybrids

Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

  • Key Differences: Replaces the benzo[c][1,2,5]thiadiazole core with a triazole-thiazole system.
  • Bioactivity : Demonstrated strong docking affinity in studies, comparable to reference ligands like acarbose .
  • Synthesis : Utilized click chemistry with Cu(I) catalysis, differing from the main compound’s likely SNAr or amidation pathways .

Diphenylpropanamide Analogues

Anticancer Thiazole Derivatives

Compound: 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride (5a–c)

  • Key Differences: Features a thiazole core with hydrazonoyl chloride substituents instead of the benzo[c][1,2,5]thiadiazole system.
  • Bioactivity : Exhibited IC50 values of 1.61–1.98 µg/mL against HepG-2 cells, indicating potent cytotoxicity .
  • Synthesis : Employed α-halo compounds (e.g., phenacyl bromide) in EtOH with triethylamine, contrasting with the main compound’s likely use of aprotic solvents .

Pesticidal Benzamides

Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Key Differences : Simpler benzamide structure lacking the bicyclic thiadiazole core. The trifluoromethyl group enhances pesticidal activity.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Bioactivity (IC50/EC50) Applications
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, diphenylpropanamide Not reported Not reported Research (hypothetical)
Compound 14 Benzo[c][1,2,5]thiadiazole Boronate ester, nitro group 56.52% Not reported Medicinal chemistry
Compound 9c Triazole-thiazole Bromophenyl, benzodiazolyl Not reported Strong docking affinity Enzyme inhibition
Compound 7b Thiazole-hydrazonoyl Hydrazonoyl chloride, phenyl Not reported 1.61 µg/mL (HepG-2) Anticancer
Flutolanil Benzamide Trifluoromethyl, isopropoxy Not reported EC50 (fungal) Pesticide

Research Findings and Mechanistic Insights

  • Bioactivity Gaps : While thiazole derivatives (e.g., 7b) show anticancer activity, the target compound’s diphenylpropanamide group may confer distinct pharmacokinetic profiles, such as prolonged half-life due to hydrophobic interactions .
  • Synthetic Challenges : Boron-containing analogues (e.g., Compound 14) achieve moderate yields, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise functionalization to improve efficiency .

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